molecular formula C5H11NO B141050 (R)-(-)-Tetrahydrofurfurylamine CAS No. 7202-43-9

(R)-(-)-Tetrahydrofurfurylamine

Cat. No.: B141050
CAS No.: 7202-43-9
M. Wt: 101.15 g/mol
InChI Key: YNOGYQAEJGADFJ-RXMQYKEDSA-N
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Description

(R)-Tetrahydrofuran-2-yl-methylamine is a synthetic intermediate useful for pharmaceutical synthesis.

Scientific Research Applications

  • Enantiomeric Separation : Tetrahydrofurfurylamine enantiomers have been separated using fractional crystallization of diastereoisomeric salts with natural L-tartaric acid. This process isolated (R)-Tetrahydrofurfurylamine with high optical purity, a crucial step in chiral chemistry and pharmaceuticals (Musatov et al., 2007).

  • Spectroscopic Studies : In another study, a Schiff base of gossypol with (R)-tetrahydrofurfurylamine was synthesized and studied using various spectroscopic techniques. This research provides valuable insights into the structural properties of such compounds, which are essential for understanding their interactions and potential applications (Przybylski et al., 2004).

  • Electron Collision Studies : Tetrahydrofuran, a closely related compound, has been studied for electron collisions using the R-matrix method. This research is significant in the field of physical chemistry and molecular physics, providing insights into the interaction of electrons with biological molecules (Bouchiha et al., 2006).

  • Complexation Studies : The complexation of monovalent cations by a Schiff base of gossypol with (R)-tetrahydrofurfurylamine was studied through ESI mass spectrometry. Such studies are crucial in understanding the binding properties of organic compounds with metal ions, which has implications in fields like catalysis and material science (Przybylski et al., 2004).

Properties

IUPAC Name

[(2R)-oxolan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOGYQAEJGADFJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370134
Record name (R)-(-)-Tetrahydrofurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7202-43-9
Record name (R)-(-)-Tetrahydrofurfurylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7202-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-Tetrahydrofurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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